molecular formula C6H4ClN3O B2515286 4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 51850-60-3

4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine

Cat. No.: B2515286
CAS No.: 51850-60-3
M. Wt: 169.57
InChI Key: OWGFMVBNTYVMEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine typically involves the reaction of 5-amino-3-methylisoxazole-4-cyano with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). The reaction is carried out by adding 40 mL of phosphorus oxychloride and 1 mL of N,N-dimethylformamide to a reaction flask, stirring at room temperature for 1 hour, and then adding 5-amino-3-methylisoxazole-4-cyano. The mixture is heated to 160°C for 15-36 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .

Scientific Research Applications

4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloro and methyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-chloro-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGFMVBNTYVMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51850-60-3
Record name 4-chloro-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
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